molecular formula C5H6N2S B13010697 5-Methylpyridazine-3-thiol

5-Methylpyridazine-3-thiol

Cat. No.: B13010697
M. Wt: 126.18 g/mol
InChI Key: LGWVBZQUWMXRRY-UHFFFAOYSA-N
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Description

5-Methylpyridazine-3-thiol is a heterocyclic compound that contains a pyridazine ring with a methyl group at the 5-position and a thiol group at the 3-position. Pyridazine derivatives are known for their wide range of pharmacological activities and applications in medicinal chemistry . The unique structure of this compound makes it an interesting compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyridazine-3-thiol typically involves the introduction of the thiol group and the methyl group onto the pyridazine ring. One common method is the reaction of 5-methylpyridazine with thiolating agents under controlled conditions. For example, the reaction of 5-methylpyridazine with hydrogen sulfide in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methylpyridazine-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The methyl and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the pyridazine ring .

Scientific Research Applications

5-Methylpyridazine-3-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methylpyridazine-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The pyridazine ring can also participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methylpyridazine-3-thiol include other pyridazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in the specific positioning of the methyl and thiol groups, which can influence its chemical reactivity and biological activity. This unique structure allows it to participate in specific interactions and reactions that may not be possible with other pyridazine derivatives .

Properties

IUPAC Name

4-methyl-1H-pyridazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c1-4-2-5(8)7-6-3-4/h2-3H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWVBZQUWMXRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)NN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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